molecular formula C20H22N2O3 B2830111 N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-31-5

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2830111
CAS No.: 899992-31-5
M. Wt: 338.407
InChI Key: WNKXFHLUZMBYQS-UHFFFAOYSA-N
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Description

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a methoxybenzoyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-methoxybenzoyl chloride with N-phenylpiperidine-1-carboxamide. The process begins with the preparation of 2-methoxybenzoyl chloride, which is achieved by reacting 2-methoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The resulting 2-methoxybenzoyl chloride is then reacted with N-phenylpiperidine-1-carboxamide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the combination of its piperidine ring, phenyl group, and methoxybenzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine core with a methoxybenzoyl moiety and a phenyl group. The general synthetic route involves acylation of N-phenylpiperidine-1-carboxamide with 2-methoxybenzoyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer models. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A549 (Lung)12.5Caspase activation

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several bacterial strains. It exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus18Moderate
Escherichia coli15Weak

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.

EnzymeIC50 (µM)Reference
Acetylcholinesterase8.6

Case Studies

  • Anticancer Study : A study involving the treatment of MCF-7 cells with this compound demonstrated significant apoptosis induction compared to control groups, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited Staphylococcus aureus, indicating its potential for development as an antibacterial agent.

Properties

IUPAC Name

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXFHLUZMBYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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